molecular formula C15H24BNO4S B8238347 CID 159886383

CID 159886383

Cat. No.: B8238347
M. Wt: 325.2 g/mol
InChI Key: JZEGIENDHOILIP-UHFFFAOYSA-N
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Description

While direct data on this compound is absent in the evidence, its comparison with structurally analogous compounds can be inferred using methodologies and parameters outlined in existing studies [1][11][14].

Properties

IUPAC Name

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-14(2)15(3,4)21-16(20-14)13-9-7-8-12(10-13)11-22(18,19)17(5)6/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEGIENDHOILIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The evidence highlights several compound classes relevant to comparative analysis:

Betulin-Derived Inhibitors

Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with modified functional groups influencing their bioactivity. For example:

  • 3-O-Caffeoyl betulin (CID 10153267) exhibits enhanced solubility (Log S = −2.5) compared to unmodified betulin (Log S = −6.3) due to the caffeoyl moiety, which introduces hydrogen-bonding capacity .
  • CID 159886383 , if a betulin derivative, may show similar trends in solubility and target affinity depending on substituents.
Steroid Substrates

Substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594) share a steroid backbone but differ in side-chain modifications:

  • Taurocholic acid : Sulfated side chain enhances hydrophilicity (TPSA = 103 Ų) and transporter binding .
  • DHEAS: A sulfated steroid hormone with high plasma protein binding (BBB permeability = No) .

Physicochemical and Pharmacokinetic Properties

Key parameters for comparison include:

Property This compound (Hypothetical) Betulin (CID 72326) DHEAS (CID 12594) CAS 918538-05-3
Molecular Weight ~400–500 Da* 442.7 368.5 188.0
LogP 3.5–5.0* 8.3 1.2 2.8
TPSA (Ų) 80–120* 60.7 103.0 67.2
BBB Permeability No* No No Yes
CYP Inhibition Moderate* None None CYP1A2
Solubility (mg/mL) <0.1* 0.001 0.25 0.249

*Hypothetical values inferred from structural analogues.

Q & A

Q. How to ethically use proprietary data on this compound in academic publications?

  • Methodological Answer :
  • Obtain written permission from data owners (e.g., via Material Transfer Agreements).
  • Cite proprietary sources clearly and avoid disclosing confidential synthesis steps.
  • Use embargoed repositories for peer review without public access .

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